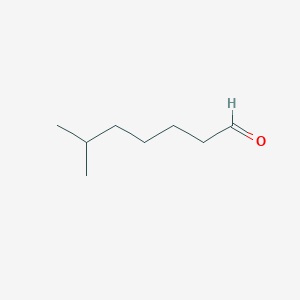

6-Methylheptanal

Beschreibung

Contextualization of Branched Aldehydes in Modern Organic Synthesis

Branched aldehydes are a significant class of organic compounds that are widely utilized in modern organic synthesis. mdpi.comresearchgate.net They are particularly valuable in the fine chemical industry for the production of enantioenriched products, which are substances with a higher proportion of a specific enantiomer of a chiral molecule. eurekalert.org The development of catalytic methods for the asymmetric α-functionalization of α-branched aldehydes has been a subject of considerable interest, as it allows for the construction of synthetically versatile building blocks containing a tetrasubstituted carbon stereocenter in a stereocontrolled manner. mdpi.com

However, the use of α-branched aldehydes as substrates presents challenges related to reactivity and selectivity. mdpi.comresearchgate.net The transient enamines and enolates formed during reactions can exhibit reduced reactivity, and controlling the facial discrimination on these intermediates by incoming electrophiles can be difficult. mdpi.com Despite these challenges, significant progress has been made in developing organocatalytic, metal-catalyzed, and dual catalysis strategies for the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position of branched aldehydes. mdpi.com

The hydroformylation of olefins is a key industrial process for producing aldehydes. While linear aldehydes are crucial for the detergent and polymer industries, branched isomers are highly sought after in fine chemical synthesis. eurekalert.org Researchers have explored the use of rhodium catalysts with bidentate ligands and metal-organic frameworks (MOFs) to enhance the selectivity for branched aldehydes, achieving selectivities of up to 90% in some cases. eurekalert.org These advancements highlight the ongoing efforts to control the regioselectivity of catalytic reactions to favor the formation of valuable branched aldehyde products.

Historical Perspectives on the Study of 6-Methylheptanal

Historically, research on this compound and related compounds has been driven by their applications in the fragrance and flavor industries, as well as their utility as intermediates in the synthesis of more complex molecules. For instance, processes have been developed for producing 6-methylheptan-2-one (B42224), a useful material for synthesizing fragrances like tetrahydrolinalool, by using isovaleraldehyde (B47997) and acetone (B3395972) in an aldol (B89426) condensation followed by a hydrogenation reaction. google.com

Early studies into the catalytic functionalization of branched aldehydes laid the groundwork for current advanced synthetic methods. While initial developments in the asymmetric α-functionalization of α-branched aldehydes showed modest catalyst efficiency and enantiocontrol, they demonstrated the feasibility of the approach and highlighted the inherent challenges. mdpi.com

Overview of Current Research Trajectories Involving this compound

Current research involving this compound continues to explore its role as a synthetic intermediate. It is utilized in the synthesis of butanolides isolated from marine actinomycetes. lookchem.compharmaffiliates.com Furthermore, its deuterated form, this compound-d7, is used as a labeled compound in synthetic studies. pharmaffiliates.com

The compound is also a subject of interest in the flavor and fragrance industry, with ongoing presentations at industry events highlighting its fresh, juicy, citrus character, reminiscent of grapefruit juice and orange essence oil. bedoukian.combedoukian.com It is noted for its ability to enhance fresh-squeezed juice notes in various citrus flavors. bedoukian.combedoukian.com

From a broader perspective, research on branched aldehydes is focused on developing novel catalytic methods for their synthesis and functionalization. This includes the regiodivergent conversion of aldehydes to branched or linear ketones and the asymmetric α-functionalization to create chiral molecules with quaternary carbon centers. mdpi.comnih.gov These advanced synthetic strategies are crucial for accessing complex molecular architectures for applications in pharmaceuticals and materials science.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16O | cymitquimica.comnist.gov |

| Molecular Weight | 128.21 g/mol | ontosight.ai |

| Appearance | Colorless to pale yellow liquid | cymitquimica.com |

| Boiling Point | 162-164°C | ontosight.ai |

| Flash Point | 115.00 °F TCC (46.11 °C) | thegoodscentscompany.com |

| Specific Gravity | 0.80600 to 0.81600 @ 25.00 °C | thegoodscentscompany.com |

| Refractive Index | 1.40600 to 1.41600 @ 20.00 °C | thegoodscentscompany.com |

| Solubility | Soluble in organic solvents, limited in water | cymitquimica.com |

| XLogP3 | 2.6 | lookchem.com |

Calculated Properties of this compound

| Property | Value | Unit | Source |

| Standard Gibbs free energy of formation | -85.48 | kJ/mol | chemeo.com |

| Enthalpy of formation at standard conditions | -299.31 | kJ/mol | chemeo.com |

| Enthalpy of fusion at standard conditions | 15.24 | kJ/mol | chemeo.com |

| Enthalpy of vaporization at standard conditions | 39.73 | kJ/mol | chemeo.com |

| Log10 of Water solubility | -2.21 | mol/l | chemeo.com |

| Octanol/Water partition coefficient | 2.402 | chemeo.com | |

| Critical Pressure | 2758.46 | kPa | chemeo.com |

| Critical Temperature | 605.22 | K | chemeo.com |

| Normal Boiling Point Temperature | 430.66 | K | chemeo.com |

| Normal melting (fusion) point | 206.92 | K | chemeo.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methylheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEHKIHBHIJPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068798 | |

| Record name | Isooctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Citrusy green aroma | |

| Record name | 6-Methylheptanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2148/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 6-Methylheptanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2148/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.806-0.816 | |

| Record name | 6-Methylheptanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2148/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

63885-09-6, 52738-99-5 | |

| Record name | 6-Methylheptanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63885-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isooctan-1-al | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052738995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063885096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctan-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptanal, 6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLHEPTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9U11Z3D65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Strategies for 6 Methylheptanal

Established Synthetic Routes to 6-Methylheptanal

A notable and convenient synthesis for this compound was developed by John C. Stowell and Barry T. King in 1984. researchgate.netmolbase.cn Their work provided a practical route to this aldehyde, contributing to its accessibility for further use in research and synthesis. researchgate.net The methodology stands as a significant reference in the preparation of this compound. researchgate.netmolbase.cn

Hydroformylation, also known as the oxo process, represents a powerful industrial method for synthesizing aldehydes. This reaction involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene. slideshare.net While specific research on the hydroformylation of the direct precursor to this compound (6-methyl-1-heptene) is not detailed in the provided sources, the hydroformylation of structurally similar olefins is well-documented and demonstrates the viability of this technique. acs.orggoogle.com

For instance, the hydroformylation of other heptene (B3026448) isomers and related olefins using cobalt or rhodium-based catalysts is a common industrial practice. google.comgoogle.com These processes typically yield a mixture of linear and branched aldehydes. eolss.net In a related example, the hydroformylation of (+)(S)-4-methyl-2-hexene using a Co₂(CO)₈ catalyst yields (S)-5-Methylheptanal with a high optical yield, showcasing the technique's potential for producing chiral aldehydes. acs.org

Table 1: Example of Hydroformylation of an Optically Active Olefin

| Reactant | Catalyst | Major Aldehyde Product | Reported Yield | Optical Yield |

|---|---|---|---|---|

| (+)(S)-4-methyl-2-hexene | Co₂(CO)₈ | (S)-5-Methylheptanal | 75% | 94% |

Data sourced from Piacenti et al. acs.org

Stowell and King Methodologies

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient synthesis of aldehydes like this compound. Both homogeneous and heterogeneous catalysts are employed, differing in their phase relative to the reactants. wikipedia.orgwikipedia.org

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. wikipedia.orgchembam.com This ensures excellent contact between the catalyst and the substrate, often leading to high activity and selectivity. slideshare.netchembam.com

The hydroformylation process is a prime example of homogeneous catalysis in aldehyde synthesis. wikipedia.org The catalysts are soluble organometallic complexes, most commonly based on rhodium or cobalt. acs.orggoogle.com For example, cobalt carbonyl hydride and rhodium carbonyl hydride complexes, often modified with phosphine (B1218219) ligands, are effective catalysts for the hydroformylation of various olefins. google.comgoogle.com The key advantage is the ability to tune the catalyst's structure to control the reaction's outcome under relatively mild conditions. eolss.net However, a significant challenge is the separation of the catalyst from the product mixture after the reaction is complete. eolss.netchembam.com

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. wikipedia.org Typically, a solid catalyst is used for reactions in the gas or liquid phase. chembam.com The primary advantage of this approach is the ease of separating the catalyst from the reaction products, which simplifies purification and allows for catalyst recycling, a crucial factor in industrial-scale production. eolss.netchembam.com

In the context of aldehyde synthesis, heterogeneous catalysts are often used in the selective oxidation of primary alcohols. While specific examples for the direct synthesis of this compound via this method are not detailed, the general principle is well-established. molaid.com The process involves the reaction of the corresponding alcohol (6-methyl-1-heptanol) on the surface of a solid catalyst. wikipedia.org The reaction mechanism involves several steps: adsorption of the alcohol onto the catalyst surface, the surface reaction itself, and finally, desorption of the resulting aldehyde product. eolss.netwikipedia.org Metal or metal oxide-based catalysts are commonly employed for such transformations. wikipedia.org

Homogeneous Catalysis

Enantioselective Synthesis of this compound Analogs

This compound serves as a key building block in the synthesis of more complex chiral molecules. Enantioselective synthesis aims to produce a specific enantiomer of a chiral product, which is crucial in fields like pheromone synthesis.

One documented application involves the reaction of this compound with an enantiomerically pure α-lithiosulfoxide. This condensation reaction results in the formation of two diastereomers. The stereochemistry at the α-carbon of the product is controlled by the stereochemistry of the starting sulfoxide. thieme-connect.de This demonstrates how the achiral aldehyde can be used to generate specific stereocenters.

Table 2: Diastereoselective Reaction with this compound

| Reactants | Product | Diastereomeric Ratio |

|---|---|---|

| This compound and enantiomerically pure α-lithiosulfoxide | Diastereomeric β-hydroxy sulfoxides | 5:4 |

Data sourced from T. Durst and M. Khodaei. thieme-connect.de

Furthermore, this compound is a key intermediate in the synthesis of certain natural products. For example, it is used in a Wittig reaction to synthesize a precursor for (±)-disparlure, the sex pheromone of the gypsy moth. researchgate.net The development of asymmetric hydroformylation techniques also allows for the synthesis of chiral analogs, such as (S)-5-Methylheptanal, with high enantiomeric purity. acs.org

Chiral Auxiliaries and Ligand-Controlled Methods

Achieving stereocontrol in the synthesis of chiral aldehydes like (R)- or (S)-6-methylheptanal is a significant challenge. Two primary strategies for this are the use of chiral auxiliaries and ligand-controlled asymmetric catalysis.

Chiral Auxiliaries: This classical approach involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. For aldehyde synthesis, common methods include the alkylation of enamines or imines derived from chiral amines or hydrazines. The SAMP/RAMP hydrazine (B178648) methodology, for example, involves the reaction of an aldehyde with (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine to form a chiral hydrazone. Deprotonation followed by alkylation and subsequent hydrolysis can yield an α-alkylated aldehyde with high enantiomeric purity. harvard.edu Another widely used class of auxiliaries are oxazolidinones, developed by David A. Evans, which are typically used to direct alkylations of carboxylic acid derivatives that can then be converted to aldehydes. wikipedia.orgharvard.edu

Ligand-Controlled Methods: A more modern and atom-economical approach is the use of chiral ligands in transition-metal catalysis. Asymmetric hydroformylation, which adds a formyl group (-CHO) and a hydrogen atom across an alkene, is a powerful method for synthesizing aldehydes. sioc-journal.cn By using a chiral ligand coordinated to a metal center (commonly rhodium), it is possible to produce one enantiomer of a chiral aldehyde preferentially. sioc-journal.cnnih.gov Research has led to the development of numerous sophisticated phosphine and phosphite (B83602) ligands, such as those based on BINOL or with P-chiral centers, that can induce high levels of enantioselectivity. chemolink.comresearchgate.net

A notable early example in the broader class of methyl-branched aldehydes demonstrated the hydroformylation of an optically active olefin using a cobalt catalyst, which produced (S)-5-methylheptanal with a high optical yield, showcasing the potential of controlling stereochemistry in such reactions. acs.org Modern strategies often employ chiral "scaffolding ligands" that can reversibly bind to the substrate, combining the advantages of both chiral auxiliaries and catalytic ligands to achieve high selectivity under mild conditions. nih.gov

| Methodology | Catalyst/Ligand Type | Key Principle | Typical Substrates | Reference |

|---|---|---|---|---|

| Asymmetric Hydroformylation | Rhodium with Chiral Phosphine/Phosphite Ligands (e.g., BINAPHOS) | A chiral ligand environment around the metal center directs the addition of H and CHO to one face of the alkene. | Terminal and internal alkenes. | sioc-journal.cnchemolink.com |

| Directed Hydroformylation | Rhodium with Scaffolding Ligands | A ligand that covalently and reversibly binds the substrate enhances reactivity and directs regioselectivity. | Olefins with coordinating functional groups. | nih.gov |

| Substrate-Controlled Hydroformylation | Cobalt Carbonyl (Co₂(CO)₈) | The inherent chirality of the starting olefin influences the stereochemical outcome of the product aldehyde. | Optically active olefins. | acs.org |

Asymmetric Organocatalysis in Aldehyde Formation

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. For aldehydes, the primary activation mode is the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate using a chiral secondary amine catalyst, such as proline or a MacMillan imidazolidinone. mdpi.com

A key application relevant to the synthesis of chiral branched aldehydes is the asymmetric α-alkylation of a simpler aldehyde. researchgate.netacs.org In this process, a chiral amine catalyst reacts with a starting aldehyde (e.g., propanal or hexanal) to form a chiral enamine. This enamine then attacks an electrophile, creating a new carbon-carbon bond at the α-position. Subsequent hydrolysis releases the α-alkylated aldehyde product and regenerates the catalyst. acs.orgprinceton.edu This method allows for the direct formation of a stereocenter adjacent to the formyl group with high enantioselectivity.

Recent advancements have focused on making these reactions more efficient and sustainable. One study demonstrated an organocatalytic asymmetric α-alkylation of aldehydes that uses molecular oxygen from the air as a green oxidant. acs.org Another innovative approach merges enamine catalysis with photoredox and hydrogen-atom transfer (HAT) catalysis, enabling the use of simple olefins as alkylating agents in a highly atom- and step-economical process. princeton.edu

| Catalyst Type | Reaction Principle | Key Features | Example Substrates | Yield / Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Chiral Ammonium Salt | Enamine catalysis with O₂ as oxidant | Environmentally benign, uses air as the oxidant. | Hexanal + Xanthene | up to 76% / 87% ee | acs.org |

| Chiral Imidazolidinone / Prolinol | Triple Catalysis (Enamine, Photoredox, HAT) | Uses simple olefins as alkylating agents, photon-driven. | Various aldehydes + unactivated olefins | up to 91% / 95% ee | princeton.edu |

| Chiral Secondary Amine | Enamine addition to p-quinone methides | Forms α-diarylmethine-substituted aldehydes. | Propanal + p-quinone methide | High yields and excellent enantioselectivity. | acs.org |

Green Chemistry Principles in this compound Production Research

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of producing this compound, research aligns with several of these principles.

A primary route to this compound is the oxidation of the corresponding primary alcohol, 6-methyl-1-heptanol (B128184). nist.gov Traditional oxidation methods often rely on stoichiometric, chromium-based reagents (e.g., PCC, Jones reagent), which are toxic and generate significant hazardous waste. Green chemistry seeks to replace these with catalytic methods using benign oxidants.

Key green strategies include:

Catalytic Oxidation: The use of catalysts allows for reactions with high selectivity and efficiency, minimizing waste. innoget.com Polyoxometalate (POM) catalysts, for instance, can activate molecular oxygen (O₂) for the selective oxidation of alkenes to aldehydes without over-oxidation to carboxylic acids. innoget.com

Use of Benign Oxidants: Replacing hazardous oxidizing agents with environmentally safe alternatives like molecular oxygen or hydrogen peroxide is a core goal. eurekalert.org Research has also explored the use of gaseous nitrogen dioxide (NO₂) for the waste-free oxidation of alcohols to aldehydes, where the gaseous byproducts are converted into nitric acid, which can be recovered. nih.gov

Biocatalysis: As detailed in the next section, using enzymes as catalysts represents a pinnacle of green chemistry, offering high selectivity under mild, aqueous conditions. uva.nl

Chemoenzymatic Synthesis and Biocatalysis Studies

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under environmentally friendly conditions. rsc.org For the synthesis of this compound, several enzymatic approaches are highly relevant.

The most direct biocatalytic route is the oxidation of 6-methyl-1-heptanol, catalyzed by an alcohol dehydrogenase (ADH) . wikipedia.orgtaylorandfrancis.commdpi.com These enzymes facilitate the reversible conversion of alcohols to aldehydes or ketones, typically using NAD⁺ or NADP⁺ as a cofactor. frontiersin.orgorganic-chemistry.org By selecting an appropriate ADH, it is possible to achieve highly selective oxidation to this compound without the formation of the corresponding carboxylic acid byproduct.

Chemoenzymatic cascades combine the strengths of chemical synthesis and biocatalysis to create efficient, multi-step pathways. mdpi.comrsc.org A hypothetical chemoenzymatic route to a chiral version of this compound could start with a smaller, bio-derived aldehyde and use an aldolase enzyme for a stereoselective C-C bond-forming reaction, followed by further enzymatic or chemical reduction steps. nih.gov

Furthermore, research has shown that enzymes can process this compound as a substrate. For example, ω-transaminases have been used to convert this compound into 6-methylheptan-1-amine (B73715), demonstrating the substrate compatibility of this aldehyde with enzymatic systems. This suggests that the reverse reaction, or other enzymatic transformations to produce the aldehyde, are feasible. Enzymes such as carboxylic acid reductases (CARs) offer another powerful tool, capable of reducing carboxylic acids directly to aldehydes, providing a potential pathway from 6-methylheptanoic acid. mdpi.com

| Enzyme Class | Reaction Type | Relevance to this compound Synthesis | Reference |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Alcohol Oxidation | Direct and selective oxidation of 6-methyl-1-heptanol to this compound. | wikipedia.orgmdpi.comfrontiersin.org |

| Carboxylic Acid Reductase (CAR) | Carboxylic Acid Reduction | Potential reduction of 6-methylheptanoic acid to this compound. Often used in cascades. | mdpi.com |

| Aldolase | C-C Bond Formation | Can be used to build the carbon skeleton stereoselectively from smaller aldehydes. | nih.gov |

| Ene Reductase (ERED) / Imine Reductase (IRED) | Cascade Reactions | Used in multi-enzyme cascades to convert α,β-unsaturated aldehydes into saturated chiral amines, demonstrating complex synthesis starting from aldehydes. | rsc.org |

Chemical Reactivity and Transformative Chemistry of 6 Methylheptanal

Fundamental Reactivity of the Aldehyde Functional Group in 6-Methylheptanal

The carbonyl group in aldehydes like this compound is highly polar. gacariyalur.ac.in This polarity results in an electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles, and a nucleophilic oxygen atom. gacariyalur.ac.in Consequently, aldehydes readily undergo nucleophilic addition reactions. gacariyalur.ac.in

The aldehyde group of this compound can be readily oxidized to a carboxylic acid. A common transformation is the oxidation of this compound to 6-methylheptanoic acid. ontosight.ai This type of reaction is a fundamental transformation in organic synthesis.

Table 1: Example of Oxidative Transformation

| Reactant | Product |

|---|

The electrophilic carbon of the carbonyl group in this compound is a key site for nucleophilic attack. gacariyalur.ac.in This leads to nucleophilic addition reactions, a characteristic reaction of aldehydes and ketones. gacariyalur.ac.in

One significant nucleophilic addition is the reaction with hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to form alcohols. libretexts.org The nucleophilic addition of a hydride ion to an aldehyde results in the formation of a primary alcohol. libretexts.org In the case of this compound, this reduction would yield 6-methyl-1-heptanol (B128184).

Another important nucleophilic addition involves organometallic reagents like Grignard reagents. libretexts.org These reagents act as carbon nucleophiles, attacking the carbonyl carbon to form a new carbon-carbon bond. libretexts.org The initial product is an alkoxide, which upon protonation yields an alcohol. libretexts.org

Reductive amination is another key transformation, where this compound reacts with ammonia (B1221849) or an amine in the presence of a reducing agent to form an amine. For instance, the reaction of this compound with methylamine, followed by reduction with sodium cyanoborohydride, yields the corresponding secondary amine.

The addition of hydrogen cyanide (HCN) to aldehydes produces hydroxynitriles. chemguide.co.uk This reaction typically involves mixing the aldehyde with a solution of sodium or potassium cyanide and a weak acid. chemguide.co.uk The cyanide ion acts as the nucleophile, attacking the carbonyl carbon. chemguide.co.uk

Oxidative Transformations of this compound

Condensation Reactions Involving this compound

Condensation reactions are crucial for forming larger molecules from smaller ones. This compound, possessing α-hydrogens, can participate in several important condensation reactions.

The Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction for aldehydes that have α-hydrogens. libretexts.org The reaction involves the formation of an enolate ion, which then acts as a nucleophile, attacking the carbonyl group of another aldehyde molecule. libretexts.org The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate, especially with heating, to form an α,β-unsaturated aldehyde. libretexts.org

A variation of this is the Claisen-Schmidt condensation, which is an aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks α-hydrogens. libretexts.org

The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is an active hydrogen compound, such as malonic acid or its esters, and the reaction is catalyzed by a weak base. wikipedia.orgsigmaaldrich.com This reaction typically results in an α,β-unsaturated product after spontaneous dehydration. sigmaaldrich.com

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones. wikipedia.orgnumberanalytics.com It involves the reaction of an aldehyde, such as this compound, with a phosphorus ylide (Wittig reagent). wikipedia.org This reaction is highly useful for introducing a double bond into a molecule at a specific position. organic-chemistry.org For example, the synthesis of (±)-disparlure, a pheromone, utilizes a Wittig reaction between this compound and triphenylundecylphosphonium bromide. nih.govscite.ai

A related and often more advantageous reaction is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org The HWE reaction uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding Wittig reagent. wikipedia.org A key advantage of the HWE reaction is that it typically favors the formation of (E)-alkenes, and the water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.org The reaction proceeds through nucleophilic addition of the phosphonate carbanion to the aldehyde, forming an intermediate that eliminates to give the alkene. nrochemistry.com

Table 2: Comparison of Olefination Reactions

| Reaction | Reagent | Typical Product Stereochemistry | Byproduct |

|---|---|---|---|

| Wittig Reaction | Phosphorus ylide | (Z)-alkene for non-stabilized ylides, (E)-alkene for stabilized ylides organic-chemistry.org | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion | Predominantly (E)-alkene wikipedia.org | Dialkyl phosphate salt |

Aldol Condensation and its Derivatives

Derivatization Strategies for Advanced Organic Synthesis

Derivatization is the process of chemically modifying a compound to create a new one with properties suitable for a specific purpose, such as enhancing detectability in analysis or serving as an intermediate in a larger synthesis. journalajacr.comresearchgate.net The aldehyde functional group in this compound is a prime target for various derivatization strategies.

These strategies often involve the reactions discussed previously, such as oxidation to the corresponding carboxylic acid (6-methylheptanoic acid), reduction to the alcohol (6-methyl-1-heptanol), or conversion to an amine via reductive amination. ontosight.ailibretexts.org These derivatives can then be used as building blocks for more complex molecules. For instance, the resulting alcohols or amines can be further functionalized through esterification, amidation, or other reactions.

Formation of Acetals and Ketals

The reaction of an aldehyde with an alcohol under acidic conditions is a fundamental transformation that proceeds through a hemiacetal intermediate to form an acetal (B89532). masterorganicchemistry.comlibretexts.org This reversible reaction is a common strategy for protecting the carbonyl group during multi-step syntheses, as acetals are stable in neutral and basic environments but can be easily hydrolyzed back to the aldehyde with aqueous acid. masterorganicchemistry.comorgoreview.com

In the case of this compound, treatment with two equivalents of an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst (such as tosic acid or anhydrous HCl) would yield the corresponding acetal. masterorganicchemistry.com If a diol, such as ethylene (B1197577) glycol, is used, a cyclic acetal is formed. ymerdigital.com The general mechanism involves initial protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol to form the hemiacetal. Further protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, creating a resonance-stabilized oxonium ion that is then attacked by a second alcohol molecule. masterorganicchemistry.comorgoreview.com Deprotonation of the resulting intermediate yields the final acetal product. masterorganicchemistry.com While ketals are formally derived from ketones, the term acetal is now commonly used for derivatives of both aldehydes and ketones. ymerdigital.comwizeprep.com The formation of acetals from this compound is relevant in industries such as flavorings. ymerdigital.comeuropa.eu

Table 1: Acetal Formation from this compound (Illustrative) This table illustrates the general reaction based on established principles of acetal formation.

| Reactant 1 | Reactant 2 | Catalyst | Product | Class |

|---|---|---|---|---|

| This compound | Methanol (2 eq.) | H⁺ (e.g., TsOH) | 1,1-Dimethoxy-6-methylheptane | Acyclic Acetal |

Imine and Enamine Formation

Aldehydes like this compound react with primary amines (R-NH₂) under mildly acidic conditions to form imines (also known as Schiff bases), which feature a carbon-nitrogen double bond (C=N). libretexts.orgmasterorganicchemistry.com This reaction is reversible and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water. libretexts.orgmasterorganicchemistry.com The pH must be carefully controlled, as excess acid will protonate the amine, rendering it non-nucleophilic, while insufficient acid will prevent the protonation of the hydroxyl intermediate, which is necessary for its removal as water. libretexts.org

A key synthetic application of this reaction is reductive amination, where the imine intermediate is reduced in situ to form an amine. For instance, the synthesis of 6-methylheptan-1-amine (B73715) can be achieved through the reductive amination of this compound with ammonia. The imine formed is then reduced using reagents like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.

When this compound reacts with a secondary amine (R₂NH), an enamine is formed instead of an imine. masterorganicchemistry.comoregonstate.edu After the initial addition of the amine to the carbonyl, the resulting intermediate cannot eliminate water to form a stable C=N double bond. Instead, a proton is removed from an adjacent carbon (the α-carbon), leading to the formation of a carbon-carbon double bond and the elimination of water, yielding the enamine. masterorganicchemistry.comorgosolver.com Enamines are valuable synthetic intermediates because their α-carbon is nucleophilic, allowing for reactions with various electrophiles. oregonstate.educhemistrysteps.com Upon reaction, the resulting iminium ion can be hydrolyzed with aqueous acid to regenerate a carbonyl group. chemistrysteps.comorgoreview.com

Table 2: Imine and Enamine Formation Reactions

| Starting Aldehyde | Reagent | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| This compound | Ammonia (NH₃) | Mild acid, then reduction (e.g., NaBH₃CN) | Imine (intermediate), then 6-Methylheptan-1-amine |

Reductive Transformations of this compound

The aldehyde functional group in this compound is readily susceptible to reduction, yielding either the corresponding primary alcohol, 6-methyl-1-heptanol, or the fully reduced hydrocarbon, 2-methylheptane. The choice of reducing agent dictates the final product.

Standard hydride-donating reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used to reduce aldehydes to primary alcohols. This transformation is a cornerstone of organic synthesis. The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to give the alcohol.

Conversely, the complete reduction of the aldehyde group to a methylene (B1212753) group (CH₂) can be achieved under more forcing conditions. Classic methods for this transformation include the Wolff-Kishner reduction (using hydrazine (B178648), H₂NNH₂, and a strong base like KOH at high temperatures) and the Clemmensen reduction (using zinc amalgam, Zn(Hg), and concentrated hydrochloric acid). The Wolff-Kishner reaction proceeds via a hydrazone intermediate. libretexts.org Catalytic hydrogenation can also be employed to reduce aldehydes, often leading to the alcohol, though under certain conditions, it can proceed to the alkane.

In a related transformation, this compound itself can be synthesized via the partial reduction of a carboxylic acid derivative. For example, tert-butyl 6-methylheptanoate (B3257691) can be reduced to this compound in very good yield using diisobutylaluminium hydride (DIBAL-H) at low temperatures. nih.gov

Table 3: Selected Reductive Transformations

| Substrate | Reagent/Conditions | Product | Transformation Type | Reference |

|---|---|---|---|---|

| Aldehydes (general) | NaBH₄ or LiAlH₄ | Primary Alcohols | Carbonyl to Alcohol | N/A |

| Aldehydes (general) | H₂NNH₂, KOH, heat | Alkanes | Wolff-Kishner Reduction | libretexts.org |

Complex Cascade and Tandem Reactions Utilizing this compound

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. princeton.edunumberanalytics.com These processes are highly efficient, reduce waste, and can rapidly build molecular complexity from simple starting materials. numberanalytics.comnih.gov

This compound is a potential substrate for various cascade sequences, particularly those initiated by reactions involving its aldehyde group. For example, the aldol condensation is a fundamental carbon-carbon bond-forming reaction for aldehydes. It has been noted that this compound can undergo aldol condensation. google.com A tandem reaction could be designed where an initial aldol addition or condensation involving this compound creates an intermediate that is poised for a subsequent intramolecular reaction. For instance, if the aldol partner contains a suitable functional group, the resulting β-hydroxy aldehyde or α,β-unsaturated aldehyde could undergo a subsequent cyclization, reduction, or other transformation under the same reaction conditions.

Another example involves the reaction of this compound with a nucleophile that introduces a new reactive site. In one study, the condensation of an enantiomerically pure α-lithiosulfoxide with this compound was investigated. thieme-connect.de This reaction creates a β-hydroxysulfoxide, which is an intermediate that could potentially be used in subsequent transformations like cyclizations or eliminations, forming the basis of a tandem sequence. thieme-connect.de While specific, complex cascade reactions starting directly from this compound are not extensively documented in the provided literature, its inherent reactivity in fundamental transformations like aldol additions and reactions with custom nucleophiles makes it a viable candidate for the design of novel tandem processes. google.comthieme-connect.de

Biological Occurrence and Metabolic Significance of 6 Methylheptanal

Natural Occurrence and Distribution in Biological Matrices

The branched-chain aldehyde, 6-methylheptanal, is a naturally occurring volatile organic compound. It has been identified in a variety of biological sources, ranging from plant essential oils to the volatiles of fruits and beverages. Its presence in these matrices contributes to their characteristic aromas and flavors.

Identification in Plant Extracts and Essential Oils (e.g., Zanthoxylum armatum DC.)

Beyond Zanthoxylum, this aldehyde has been noted in the extracts of other plants as well. thegoodscentscompany.com

Presence in Food and Beverage Volatiles (e.g., Citrus Juices, Orange Essence Oil)

The occurrence of this compound is well-documented in a variety of food and beverage products, particularly those derived from citrus fruits. bedoukian.com It is a natural component of orange essence oil and contributes to the fresh, juicy character of citrus beverages. bedoukian.com Its presence has been identified in orange juice, where it enhances the perception of a freshly squeezed taste. bedoukian.com The compound's utility extends to a range of citrus flavors, including tangerine, grapefruit, pomelo, and yuzu. bedoukian.comperfumerflavorist.com

In a comparative study of Kinokuni and Satsuma mandarin oranges, this compound was detected in the peel oil volatiles. tandfonline.com Furthermore, it has been listed as a flavoring substance found in various food categories, including baked goods, non-alcoholic and alcoholic beverages, cheese, and chewing gum. thegoodscentscompany.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound as a flavouring agent. inchem.orgfemaflavor.org

Role as an Odor-Active Compound in Biological Systems

This compound is recognized as a significant odor-active compound, meaning it contributes directly to the aroma of the biological systems in which it is present. researchgate.netepa.gov Its scent is generally described as having fresh, juicy, and citrus-like characteristics, often reminiscent of grapefruit juice and orange essence oil. bedoukian.com

Contribution to Flavor and Aroma Profiles

The primary role of this compound in flavor and aroma is to impart a distinct aldehydic and fatty note. researchgate.net In the complex aroma profile of Timur pepper (Zanthoxylum armatum), it works in concert with other volatile compounds to create a multi-faceted sensory experience. Specifically, it contributes to the fatty and aldehydic tones, which complement the terpenic notes from limonene, α-pinene, and myrcene, and the spicy facets from cinnamates. researchgate.net

In the context of citrus products, this compound is valued for its ability to enhance the fresh and juicy characteristics. bedoukian.comperfumerflavorist.com It is particularly effective in creating a grapefruit-like nuance and can be blended with other compounds, such as nootkatone, to achieve a desired flavor profile. bedoukian.comperfumerflavorist.com Its application is not limited to grapefruit, as it is also used to bolster the fresh-squeezed quality of other citrus flavors. bedoukian.comperfumerflavorist.com

The following table summarizes the flavor profile and applications of this compound:

| Flavor/Aroma Descriptor | Application Examples |

| Fresh, juicy, citrus, grapefruit-like bedoukian.com | Flavored beverages, confectionery products, orange juice, tangerine, pomelo, yuzu flavors bedoukian.comperfumerflavorist.com |

| Fatty, aldehydic researchgate.net | Essential oil of Zanthoxylum armatum researchgate.net |

Olfactory Perception Mechanisms

The perception of odorants like this compound begins with their interaction with olfactory receptors located in the nasal cavity. nih.gov The human olfactory system is capable of distinguishing a vast array of volatile molecules. uni-luebeck.de The initial representation of an odor is determined by the pattern of activation across a population of odorant receptors. nih.gov This information is then processed and transformed at subsequent levels of the olfactory circuitry, ultimately leading to the perception of a specific smell. nih.gov

The intensity and quality of the perceived odor are influenced by the physicochemical properties of the molecule. mdpi.com For aldehydes, their characteristic scents are a result of their specific molecular structures. The human brain can differentiate between the odors of various amino acids, for example, but may not distinguish between their stereoisomers (L- and D-forms). nih.gov This suggests a high degree of specificity in the olfactory receptors. The perception of flavor is a multisensory experience, involving not only smell (ortho- and retronasal) but also taste. nih.gov

Metabolic Pathways and Biosynthetic Intermediates

While specific metabolic pathways detailing the biosynthesis of this compound in the cited biological sources are not extensively elucidated in the provided search results, general principles of aldehyde metabolism can be considered. Aldehydes are typically formed through various metabolic reactions within living organisms. shimadzu.com

In the context of organic synthesis, which can sometimes mirror biological processes, 6-methylheptan-2-one (B42224) can be synthesized from isovaleral and acetone (B3395972). google.com This suggests that precursor molecules with similar carbon skeletons might be involved in the natural biosynthesis of this compound.

It is known that this compound can serve as an intermediate in the synthesis of other compounds, such as butanolide, which has been isolated from marine actinomycetes. pharmaffiliates.comlookchem.com This indicates its potential role in broader metabolic networks.

Metabolic pathways are complex series of biochemical reactions catalyzed by enzymes. shimadzu.compharmgkb.org These pathways are responsible for the synthesis and breakdown of molecules within cells. shimadzu.comresearchgate.net The regulation of these pathways is crucial for maintaining cellular homeostasis. shimadzu.com The specific enzymatic reactions and genetic regulation leading to the production of this compound in plants and fruits remain an area for further investigation.

Biogenesis of this compound in Natural Systems

This compound is a branched-chain aliphatic aldehyde found in various natural sources, including citrus fruits and certain plants. europa.eu Its formation in biological systems is primarily linked to the catabolism of branched-chain amino acids, particularly L-leucine. europa.eunih.govresearchgate.netagriculturejournals.cz The structural similarity between this compound and leucine (B10760876), both featuring an iso-caproyl (4-methylpentyl) moiety, points towards a direct biosynthetic relationship.

The principal pathway for the biogenesis of branched-chain aldehydes like this compound is the Ehrlich pathway. nih.gov This metabolic route involves two key enzymatic steps:

Transamination: The initial step is the removal of the amino group from L-leucine. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT), which transfers the amino group to an α-keto acid acceptor, typically α-ketoglutarate, to form glutamate. nih.govagriculturejournals.cz The product of this reaction is the corresponding α-keto acid of leucine, which is α-ketoisocaproate (also known as 4-methyl-2-oxopentanoate). genome.jp

Decarboxylation: The α-ketoisocaproate is then decarboxylated (a carboxyl group is removed) by an α-keto acid decarboxylase. This enzymatic step yields this compound, an aldehyde with one less carbon atom than the parent amino acid. nih.gov

This pathway is prevalent in many microorganisms, including yeasts and bacteria involved in food fermentation, which contributes to the flavor profiles of products like sourdough. nih.gov In plants, similar enzymatic pathways are responsible for the production of a variety of volatile organic compounds, including this compound, which can act as signaling molecules or contribute to the plant's aroma.

Another proposed, though less direct, source of this compound is through the degradation of larger molecules like cholesterol. The thermal degradation of cholesterol is known to produce a variety of volatile compounds, including the related ketone, 6-methylheptan-2-one. While enzymatic pathways for the direct conversion of cholesterol to this compound in biological systems are not well-defined, the enzymatic oxidation of sterols does produce various smaller molecules. wikipedia.org

Table 1: Key Enzymes in the Biogenesis of this compound from L-Leucine

| Enzyme | EC Number | Role in Pathway | Precursor | Product |

| Branched-chain-amino-acid transaminase | 2.6.1.42 | Transfers amino group from L-leucine to an α-keto acid. nih.govgenome.jp | L-Leucine | 4-Methyl-2-oxopentanoate |

| Leucine transaminase | 2.6.1.6 | A more specific transaminase for L-leucine. genome.jp | L-Leucine | 4-Methyl-2-oxopentanoate |

| α-Keto acid decarboxylase | 4.1.1.1 (example) | Removes the carboxyl group from the α-keto acid. nih.gov | 4-Methyl-2-oxopentanoate | This compound |

Role as an Intermediate in Natural Product Biosynthesis (e.g., butanolide synthesis)

This compound serves as a valuable building block in the biosynthesis of more complex natural products, particularly in microorganisms. Its most notable role is as a precursor in the synthesis of butanolides, a class of bioactive secondary metabolites. lookchem.comnih.gov

Marine actinomycetes, a group of bacteria renowned for their capacity to produce a vast array of secondary metabolites, utilize aldehydes like this compound in their biosynthetic pathways. nih.govnih.gov These bacteria employ enzymes such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) to construct complex molecules from simpler starter and extender units. nih.gov In this context, this compound can serve as a starter unit, which is then elongated and modified through a series of enzymatic reactions to form the final natural product.

One specific, documented application is its role as an intermediate in the synthesis of a butanolide isolated from a marine actinomycete. lookchem.com Butanolides are γ-butyrolactone compounds that often possess an acyl side chain. The biosynthesis typically involves the condensation of precursor molecules. The this compound would provide the carbon backbone for the side chain, which is then attached to the core lactone ring structure through a series of enzymatic steps. These butanolides from marine actinomycetes often exhibit significant biological activities, including acting as signaling molecules or having potential therapeutic properties. nih.gov

The incorporation of branched-chain precursors like this compound is a key strategy used by microorganisms to generate structural diversity in their secondary metabolites, leading to a wide range of natural products with varied biological functions.

Table 2: Role of this compound in Natural Product Synthesis

| Natural Product Class | Precursor Role | Organism Type (Example) | Significance |

| Butanolides | Serves as a key intermediate and building block for the side chain. lookchem.com | Marine Actinomycetes nih.govnih.gov | Butanolides are bioactive compounds, often with roles in microbial signaling. |

| Other Secondary Metabolites | Can act as a starter unit in polyketide synthesis pathways. | Bacteria, Fungi | Contributes to the structural diversity of natural products. |

Proposed Enzymatic Transformations and Degradation Pathways

As an aldehyde, this compound is a reactive molecule that can undergo various enzymatic transformations within biological systems. These pathways are crucial for its metabolism and degradation, preventing its accumulation and converting it into other useful compounds or preparing it for excretion. The primary enzymatic transformations involve oxidation and reduction reactions targeting the aldehyde functional group.

Oxidation to Carboxylic Acid: The most common metabolic fate for aldehydes is oxidation to their corresponding carboxylic acids. In the case of this compound, this reaction yields 6-methylheptanoic acid. This conversion is typically catalyzed by aldehyde dehydrogenases (ALDH), a superfamily of NAD(P)+-dependent enzymes. asm.org Additionally, certain cytochrome P450 (CYP) enzymes have been shown to catalyze the oxidation of aldehydes to carboxylic acids. nih.govtandfonline.comrsc.org This oxidation is a key detoxification step, as carboxylic acids are generally less reactive than aldehydes and can be more readily processed for excretion.

Reduction to Alcohol: Alternatively, this compound can be reduced to its corresponding primary alcohol, 6-methylheptan-1-ol. This reaction is catalyzed by alcohol dehydrogenases (ADH) or certain aldo-keto reductases (AKR), which utilize NADH or NADPH as a cofactor. nih.gov Recent research has also demonstrated that some cytochrome P450 enzymes can catalyze the reduction of α,β-unsaturated aldehydes to their alcohol forms, suggesting a potential role for P450s in the reduction of saturated aldehydes as well. nih.govnih.gov

Degradation in Microorganisms: Microbial systems are highly efficient at degrading organic compounds. The degradation of branched-chain aldehydes has been observed in various food fermentation processes. researchgate.nettandfonline.com Microorganisms can utilize this compound as a carbon source, breaking it down through the oxidation and reduction pathways mentioned above. The resulting 6-methylheptanoic acid can be further metabolized through pathways like β-oxidation. The presence and activity of specific microbial enzymes determine the rate and pathway of degradation. tandfonline.com

Table 3: Proposed Enzymatic Transformations of this compound

| Transformation | Enzyme Superfamily/Class | Cofactor (Typical) | Product | Metabolic Significance |

| Oxidation | Aldehyde Dehydrogenase (ALDH) asm.org | NAD+/NADP+ | 6-Methylheptanoic acid | Detoxification, precursor for further metabolism (e.g., β-oxidation). |

| Cytochrome P450 (CYP) nih.govtandfonline.com | NADPH | 6-Methylheptanoic acid | Contribution to aldehyde clearance. | |

| Reduction | Alcohol Dehydrogenase (ADH) nih.gov | NADH/NADPH | 6-Methylheptan-1-ol | Conversion to a less reactive alcohol form. |

| Aldo-Keto Reductase (AKR) | NADPH | 6-Methylheptan-1-ol | Detoxification and metabolic conversion. | |

| Cytochrome P450 (CYP) nih.govnih.gov | NADPH | 6-Methylheptan-1-ol | Potential alternative reduction pathway. |

Advanced Analytical Methodologies for 6 Methylheptanal

Chromatographic Techniques for Separation and Identification

Chromatography, particularly in the gas phase, is the cornerstone for the analysis of volatile compounds like 6-Methylheptanal. The choice of detector and column configuration is tailored to the specific analytical goal, whether it be identification, quantification, or enhanced separation.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive tool for the identification of this compound. nist.gov This technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. nist.gov The sample is first vaporized and separated on a capillary column, with components eluting at characteristic retention times. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process causes the molecule to fragment in a predictable and reproducible pattern.

The resulting mass spectrum serves as a chemical fingerprint. For this compound (molar mass: 128.21 g/mol ), the spectrum is characterized by a molecular ion peak (M+) and several key fragment ions. Analysis of these fragments allows for unambiguous structural confirmation. Common fragmentation patterns for aliphatic aldehydes include the loss of a hydrogen atom ([M-1]+), the loss of the aldehyde group ([M-29]+), and alpha-cleavage. mdpi.com

Table 1: Key Mass Spectrum Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Interpretation |

|---|---|

| 128 | Molecular Ion [M]+ |

| 113 | Loss of a methyl group [M-15]+ |

| 85 | Cleavage at C4-C5 |

| 71 | Cleavage at C3-C4 |

| 57 | Isobutyl cation [(CH₃)₂CHCH₂]+ |

| 43 | Isopropyl cation [(CH₃)₂CH]+ or Acylium ion [CH₃CO]+ |

This table is generated based on typical aldehyde fragmentation patterns and NIST library data. nist.gov

The identity of the compound is further confirmed by comparing its retention index (RI) with values from established databases. nist.govgcms.cz

When the primary goal is quantification rather than identification, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often the method of choice. The FID is highly sensitive to organic compounds and offers a wide linear range, making it ideal for accurate concentration measurements. researchgate.net In a GC-FID system, after eluting from the GC column, this compound is combusted in a hydrogen-air flame. This combustion produces ions, generating a current that is proportional to the amount of the compound present. researchgate.net

Quantification is achieved by comparing the peak area of this compound to that of a known amount of an internal or external standard. For robust and transferable results, the retention time is often converted to a Kovats Retention Index (RI) by running a series of n-alkanes under the same chromatographic conditions. This normalizes the retention time, allowing for comparison across different systems and laboratories. nih.gov

Table 2: Kovats Retention Indices for this compound

| Column Stationary Phase | Retention Index (RI) | Source |

|---|---|---|

| Standard Non-Polar (e.g., DB-5, HP-5MS) | 948 | nist.govnih.govchemeo.com |

For exceptionally complex samples where single-column chromatography is insufficient to resolve all components, Multidimensional Gas Chromatography (MDGC) provides significantly enhanced separation power. kvasnyprumysl.eu This technique, most commonly in the form of comprehensive two-dimensional GC (GC×GC), uses two columns with different stationary phases (e.g., non-polar followed by polar). unito.it

A modulator, placed between the two columns, traps small, sequential portions of the effluent from the first column and reinjects them onto the second, shorter column for a rapid, secondary separation. acs.org This approach is highly effective for separating isomers or isolating trace compounds from a co-eluting matrix. In the context of this compound analysis, MDGC would be invaluable for separating it from other C8 aldehydes (e.g., octanal, 2-methylheptanal) or from other classes of compounds in a complex aroma extract, such as those from food or environmental samples. unito.itamazonaws.com The resulting two-dimensional chromatogram maps compounds based on their volatility (1st dimension) and polarity (2nd dimension), providing a highly detailed chemical profile.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Olfactometry-Coupled Techniques

While instrumental detectors identify and quantify chemical compounds, they provide no information about their aroma. Olfactometry-coupled techniques bridge this gap by using the human nose as a highly sensitive and specific detector for odor-active compounds. gcms.cz

Gas Chromatography-Olfactometry (GC-O) is a powerful technique for pinpointing the specific compounds responsible for an aroma. nih.gov In a GC-O system, the effluent from the GC column is split, with one portion directed to a conventional detector (like MS or FID) and the other to a sniffing port where a trained sensory analyst assesses the odor.

As this compound elutes, the analyst records its perceived aroma character and intensity. This compound is known to contribute a "fatty" and "aldehydic" character to aromas. unito.it More specific descriptors include citrusy, green, and melon notes. nih.govthegoodscentscompany.com GC-O can be performed in several ways, including Aroma Extract Dilution Analysis (AEDA), where an extract is serially diluted and analyzed until no odor is detected. The highest dilution at which a compound is still perceived, its Flavor Dilution (FD) factor, indicates its potency in the aroma. mdpi.comresearchgate.net

Table 3: Aroma Profile of this compound

| Attribute | Aroma Descriptor | Source |

|---|---|---|

| Character | Fatty, Aldehydic, Green, Malty | kvasnyprumysl.euunito.it |

To create a complete picture of flavor, instrumental data must be correlated with human sensory perception. Quantitative Sensory Analysis (QSA) involves a trained panel evaluating the intensity of specific aroma attributes (e.g., "malty," "citrusy") in a product. kvasnyprumysl.euresearchgate.net The results of this sensory analysis can then be statistically integrated with quantitative data from instrumental analysis (GC-FID/MS).

Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural elucidation of unknown compounds in complex mixtures. mdpi.com Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (ToF) and Orbitrap analyzers, provide extremely high mass accuracy and resolution. currenta.deresearchgate.net This allows for the determination of the elemental composition of a molecule from its precise mass measurement, a critical step in identifying a compound like this compound. researchgate.net

The process of structural elucidation using HRMS involves several key steps:

Accurate Mass Measurement: HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. currenta.de For this compound (C8H16O), the theoretical exact mass is 128.120115 Da. HRMS can distinguish this from other isobaric compounds (molecules with the same nominal mass but different elemental formulas), thereby providing a high degree of confidence in the assigned molecular formula. mdpi.comresearchgate.net

Isotope Pattern Analysis: The high resolution of these instruments allows for the clear visualization of the isotopic pattern of a molecular ion. currenta.de This pattern, resulting from the natural abundance of isotopes like ¹³C, is unique to a specific elemental composition and serves as a secondary confirmation of the proposed molecular formula. currenta.de

Fragmentation Analysis (Tandem MS or MS/MS): Structural isomers often have the same molecular formula. To differentiate them, tandem mass spectrometry (MS/MS) is employed. mdpi.comcurrenta.de In this technique, the molecular ion of the compound of interest (the precursor ion) is selected and fragmented through collision-induced dissociation. The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would likely occur around the carbonyl group and along the alkyl chain, providing key information to piece together its specific branched structure. currenta.delcms.cz Combining HRMS with separation techniques like gas chromatography (GC) or liquid chromatography (LC) allows for the analysis of individual components in a complex mixture, making it possible to obtain structural information for trace-level compounds. mdpi.comcurrenta.de

Quantitative Analysis and Isotope Dilution Methods

Accurate quantification of this compound, particularly in food and biological samples where it may be present at trace levels, requires methods that can account for sample loss during preparation and matrix effects during analysis. Isotope Dilution Analysis (IDA) is considered a primary ratio method and one of the most reliable approaches for this purpose. wikipedia.orgepa.gov It is a method of internal standardization where the internal standard is an isotopically labeled version of the analyte. wikipedia.org

Stable Isotope Dilution Assay (SIDA) is a powerful quantitative technique that utilizes a stable, non-radioactive, isotopically labeled analog of the target analyte as an internal standard. ontosight.aitum.de This labeled standard, for instance, this compound-d₃ or ¹³C-6-methylheptanal, is added to the sample at the very beginning of the sample preparation process. tum.de

The core principle of SIDA is that the labeled internal standard behaves almost identically to the native (unlabeled) analyte throughout extraction, cleanup, derivatization, and chromatographic analysis. tum.denih.gov Any loss of analyte during these steps will be accompanied by a proportional loss of the labeled standard. The quantification is based on the ratio of the mass spectrometric signal of the native analyte to that of the labeled standard. ontosight.ai This ratio remains constant regardless of analyte loss or variations in instrument response, leading to high accuracy and precision. epa.govtum.de

SIDA is particularly advantageous for analyzing volatile and trace-level compounds like this compound in complex matrices for several reasons:

High Accuracy and Precision: It corrects for both sample preparation losses and matrix-induced signal suppression or enhancement in the mass spectrometer. nih.gov This can reduce measurement uncertainty significantly. wikipedia.org

High Sensitivity and Selectivity: When coupled with tandem mass spectrometry (MS/MS), SIDA allows for the detection and quantification of target molecules at very low concentrations. ontosight.airesearchgate.net

Robustness: The method is less susceptible to variations in extraction efficiency and instrumental conditions. libretexts.org

Research on various volatile compounds, including aldehydes and thiols in food products like beer and wine, has demonstrated the successful application of SIDA for accurate quantification. researchgate.netresearchgate.netfrontiersin.org

| Analyte | LOD (μg/L) | LOQ (μg/L) | Recovery (%) | Precision (RSD %) |

|---|---|---|---|---|

| Isoxanthohumol | 0.04 | 0.14 | 113.3 | 10.4 |

| 8-Prenylnaringenin | 0.13 | 0.43 | 96.8 | 7.7 |

| 6-Prenylnaringenin | 0.11 | 0.37 | 94.7 | 9.2 |

| Xanthohumol | 0.96 | 3.20 | 81.0 | 9.4 |

The selection and use of an appropriate internal standard (IS) are critical for achieving accurate quantitative results in chromatography. sigmaaldrich.com An ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the sample. It is added in a known concentration to all samples, calibrators, and controls to correct for variations in injection volume and instrument response. researchgate.net

For methods like GC-FID, a homologous series of alkanes or a compound with similar volatility and functionality to this compound might be chosen. For instance, in an analysis of mandarin orange volatiles, tridec-1-ene was used as an internal standard for quantification. tandfonline.com

However, the gold standard for mass spectrometry-based quantification is the use of a stable isotope-labeled internal standard, as employed in SIDA. tum.de The key advantages of an isotopically labeled IS over a traditional IS are:

Co-elution: The labeled and unlabeled analytes have nearly identical chromatographic retention times, ensuring they experience the same matrix effects at the same time.

Similar Extraction Recovery: Their chemical and physical properties are so similar that their behavior during all sample preparation steps is virtually identical. libretexts.org

The development of these standards can be challenging and costly, as it often requires custom chemical or biosynthetic synthesis. tum.de Despite this, the unparalleled accuracy they provide makes them essential for high-stakes analyses, such as in metabolomics, food safety, and clinical chemistry. ontosight.ainih.gov

Stable Isotope Dilution Assay (SIDA)

Sample Preparation and Extraction Protocols for Complex Biological and Food Matrices

The isolation of this compound from complex biological (e.g., plasma, urine) and food (e.g., fruit, spices, beverages) matrices is a crucial first step before instrumental analysis. The goal is to efficiently extract the analyte, remove interfering substances, and concentrate the analyte to a level suitable for detection. dokumen.pub The choice of extraction method depends on the analyte's properties (volatility, polarity), the matrix composition, and the required sensitivity. nih.gov

Traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are often used. researchgate.net However, for volatile compounds like this compound, solventless or solvent-minimized microextraction techniques are preferred to reduce solvent consumption and minimize analyte loss. researchgate.netresearchgate.net

| Technique | Abbreviation | Principle | Application Examples for Volatiles |

|---|---|---|---|

| Headspace Solid-Phase Microextraction | HS-SPME | A fused-silica fiber coated with a sorbent is exposed to the headspace above a heated sample. Volatiles adsorb to the fiber and are then thermally desorbed into the GC inlet. | Aroma compounds in fruits, beer, and coffee. researchgate.net |

| Stir Bar Sorptive Extraction | SBSE | A magnetic stir bar coated with a thick layer of polydimethylsiloxane (B3030410) (PDMS) is stirred in the sample (or suspended in the headspace). It extracts analytes, which are then recovered by thermal or solvent desorption. | Trace flavor and off-flavor compounds in wine and beer. researchgate.net |

| Dispersive Liquid-Liquid Microextraction | DLLME | A mixture of a water-immiscible extraction solvent and a water-miscible disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. Analytes are extracted into the fine droplets of the extraction solvent, which are then collected by centrifugation. | Pesticides and organic pollutants in water samples. researchgate.net |

| Solvent-Assisted Flavor Evaporation | SAFE | A specialized distillation-extraction technique performed under high vacuum to gently isolate volatile and semi-volatile compounds from a sample matrix without thermal degradation. | Comprehensive flavor profiling of food products. researchgate.net |

For cellular or biological tissue analysis, sample preparation often begins with rapid quenching of metabolic activity, typically by flash-freezing in liquid nitrogen or using cold solvents, to prevent changes in metabolite concentrations. nih.govyoutube.com This is followed by cell lysis and extraction, commonly using cold solvents like an 80% methanol (B129727)/water mixture to precipitate proteins and extract a wide range of metabolites. nih.gov The resulting extract can then be further processed and analyzed by LC-MS or GC-MS.

Applications in Industrial Chemistry and Materials Science Research

Research in Flavor and Fragrance Molecule Development

6-Methylheptanal is a significant compound in the flavor and fragrance industry, valued for its distinct organoleptic properties. ontosight.aithegoodscentscompany.com It is a colorless to pale yellow liquid with a characteristic odor profile often described as fatty, waxy, and green. cymitquimica.com

As a flavoring agent, this compound is recognized for its ability to impart fresh, juicy, and citrusy notes, particularly reminiscent of grapefruit and orange essence. bedoukian.combedoukian.com This makes it a valuable ingredient in the formulation of a variety of food and beverage products. ontosight.ai Research has shown that it is particularly effective in enhancing the fresh-squeezed juice character in citrus flavors such as orange, tangerine, grapefruit, pomelo, and yuzu. bedoukian.comperfumerflavorist.com

Its aldehydic and waxy characteristics also lend themselves to the creation of melon, watermelon, and cucumber flavor profiles. perfumerflavorist.com The U.S. Food and Drug Administration (FDA) lists this compound as a flavoring agent or adjuvant. fda.govnih.gov

Table 1: Organoleptic Properties and Applications of this compound in Flavors

| Property | Descriptor | Application |

|---|---|---|

| Odor | Aldehydic, waxy, fatty, ethereal, fresh, juicy, citrus, green, floral. perfumerflavorist.com | Enhancing citrus notes (orange, tangerine, grapefruit). perfumerflavorist.com |

| Taste | Green, fatty, waxy, aldehydic, fresh, melon, watermelon, cucumber. perfumerflavorist.com | Creating melon, watermelon, and cucumber flavors. perfumerflavorist.com |

| Character | Fresh, juicy, citrus, reminiscent of grapefruit juice and orange essence oil. bedoukian.combedoukian.com | Improving fresh-squeezed juice character in beverages. bedoukian.comperfumerflavorist.com |

Development of Novel Flavor Enhancers and Modulators

Precursor in Specialty Chemical Synthesis

Beyond its direct use in flavors and fragrances, this compound serves as a crucial intermediate in the synthesis of other valuable chemicals. cymitquimica.com

In the detergent industry, there is a significant interest in converting C5 to C7 olefins into C12 to C16 aldehydes and alcohols, which fall within the detergent hydrophobe range. google.com this compound can undergo an aldol (B89426) condensation reaction. google.com This process, which can also involve other C7 aldehydes, leads to the formation of predominantly C15 unsaturated aldehydes. These can then be converted into the corresponding saturated aldehydes and alcohols that are key components in the production of detergents. google.com